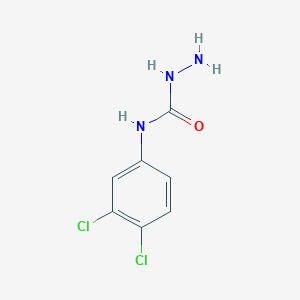![molecular formula C9H5ClF3NO2 B12862803 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5ClF3NO2. It is a derivative of benzoxazole, featuring both chloromethyl and trifluoromethoxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and trifluoromethoxy substituents under acidic conditions to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure are also employed .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole
Comparison: Compared to its analogs, 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of substituents affects the compound’s electronic distribution and steric properties, making it distinct in terms of its interaction with other molecules and its overall stability .
Eigenschaften
Molekularformel |
C9H5ClF3NO2 |
|---|---|
Molekulargewicht |
251.59 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
QLQOMCBXCSWTMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
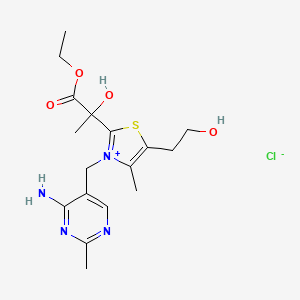
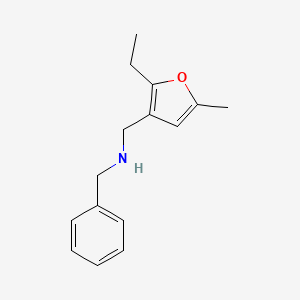

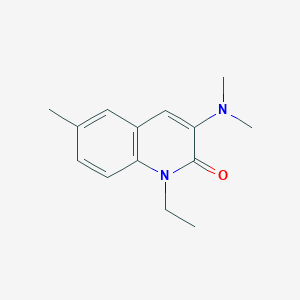


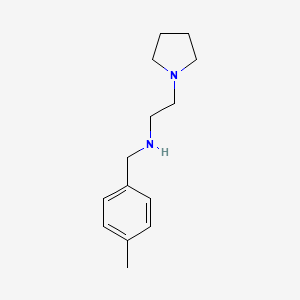
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
